N-butyl-2-fluoro-5-nitroaniline
Description
N-Butyl-2-fluoro-5-nitroaniline (CAS: 951666-45-8) is a fluorinated aromatic amine with the molecular formula C₁₀H₁₃FN₂O₂ and a molar mass of 212.22 g/mol . Structurally, it features a nitro (-NO₂) group at the 5-position and a fluorine atom at the 2-position on the benzene ring, with an N-butyl chain attached to the amine group.
Properties
Molecular Formula |
C10H13FN2O2 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
N-butyl-2-fluoro-5-nitroaniline |
InChI |
InChI=1S/C10H13FN2O2/c1-2-3-6-12-10-7-8(13(14)15)4-5-9(10)11/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
JZMPHIDHGUPYDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-fluoro-5-nitroaniline typically involves a multi-step process. One common method includes the nitration of a fluorinated aniline derivative, followed by the introduction of the butyl group. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The butyl group can be introduced via a Friedel-Crafts alkylation reaction using butyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can also help in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-fluoro-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Reduction: N-butyl-2-fluoro-5-aminoaniline.
Substitution: N-butyl-2-methoxy-5-nitroaniline.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
N-butyl-2-fluoro-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other materials that require specific chemical properties
Mechanism of Action
The mechanism of action of N-butyl-2-fluoro-5-nitroaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. The butyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Positional Effects
- 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline (Fluoroaniline isomers):
A 2023 study compared these isomers spectroscopically and via molecular docking. The 5-nitro-2-fluoro isomer (structurally analogous to N-butyl-2-fluoro-5-nitroaniline) exhibited stronger hydrogen-bonding interactions due to the nitro group’s orientation, enhancing its binding affinity in biological systems. In contrast, the 2-nitro-5-fluoro isomer showed reduced dipole moments, affecting solubility .
Substituent Variations on the Amine Group
- N-Benzyl-5-fluoro-2-nitroaniline (CAS: 131885-34-2):
Replacing the N-butyl group with a benzyl substituent increases the molar mass to 246.24 g/mol and introduces aromaticity. The benzyl group’s bulkiness reduces solubility in polar solvents compared to the N-butyl derivative but may enhance interactions with hydrophobic targets .
Functional Group Modifications on the Benzene Ring
- 5-Fluoro-2-methoxy-4-nitroaniline (CAS: 1435806-78-2):
Substituting the nitro group at the 4-position with a methoxy (-OCH₃) group alters electronic properties. Methoxy’s electron-donating nature decreases ring electrophilicity, contrasting with the electron-withdrawing nitro group in this compound. This impacts reactivity in nucleophilic substitution reactions . - 5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS: 35375-74-7):
Introducing a trifluoromethyl (-CF₃) group at the 4-position and chlorine at the 5-position creates a highly electron-deficient aromatic system. The trifluoromethyl group significantly increases lipophilicity, which may improve membrane permeability compared to fluorine-substituted analogs .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Positional Isomerism : The 5-nitro-2-fluoro configuration in this compound optimizes electronic effects for nucleophilic aromatic substitution, making it more reactive than its 2-nitro-5-fluoro isomer .
Solubility Challenges : The N-butyl chain in the target compound improves solubility in organic solvents compared to benzyl or trifluoromethyl analogs, aiding in synthetic applications .
Electron-Deficient Systems : Compounds with nitro and trifluoromethyl groups (e.g., 5-chloro-2-nitro-4-(trifluoromethyl)aniline) show enhanced stability under acidic conditions, relevant for agrochemical synthesis .
Biological Activity
N-butyl-2-fluoro-5-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group, a fluorine atom, and a butyl side chain attached to an aniline structure. Its molecular formula is . The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for related compounds have been reported as follows:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6.3 |
| Compound B | Escherichia coli | 12.5 |
| This compound | Various strains | TBD |
For instance, compounds derived from nitroanilines have shown comparable efficacy to established antibiotics like ceftriaxone and benzylpenicillin in inhibiting bacterial growth .
2. Cytotoxic Activity
Cytotoxicity assays have demonstrated that this compound and its analogs can exhibit varying degrees of toxicity against different cell lines. The following table summarizes the cytotoxicity findings based on LD50 values:
| Compound | Cell Line | LD50 (µg/mL) |
|---|---|---|
| This compound | Artemia salina | TBD |
| Compound C | L929 fibroblasts | 85.1 |
| Compound D | J774 macrophages | 90.5 |
These results suggest that while some derivatives may possess effective antimicrobial properties, they can also be cytotoxic at certain concentrations .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Antibacterial Mechanism : Nitro groups in the compound may undergo reduction to form reactive intermediates that can damage bacterial DNA or inhibit essential metabolic pathways.
- Cytotoxic Mechanism : The interaction with cellular membranes and disruption of intracellular processes could lead to cell death, particularly in sensitive cell lines .
Case Studies
Several studies have explored the efficacy of nitroaniline derivatives in clinical and preclinical settings:
- Study on Antibacterial Efficacy : A recent investigation revealed that a series of nitroaniline derivatives, including this compound, displayed potent antibacterial activity against multi-drug resistant strains of bacteria, highlighting their potential as alternative therapeutic agents .
- In Vivo Toxicity Assessment : In vivo studies assessing the toxicity of related compounds showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
